
LE135: A Technical Guide to its Discovery,
Synthesis, and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LE135

Cat. No.: B1674682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of LE135, a synthetic

retinoid notable for its selective antagonist activity at the retinoic acid receptor beta (RARβ).

Initially developed as a tool to probe the intricacies of retinoid signaling, LE135 has become

instrumental in delineating the specific roles of RARβ in various physiological and pathological

processes. This guide details its discovery, mechanism of action, and key biological data,

alongside standardized protocols for its characterization. Furthermore, it explores the

compound's more recently discovered off-target activities, providing a complete profile for

researchers.

Discovery and Rationale
LE135 was designed and synthesized as part of a strategy to develop receptor-selective

retinoid antagonists based on the "ligand superfamily concept".[1] The goal was to create

chemical tools that could differentiate the biological functions of the three retinoic acid receptor

(RAR) isotypes: α, β, and γ. The development of such antagonists allows for the precise

investigation of the signaling pathways governed by each receptor subtype. LE135 emerged

from these efforts as a novel compound with a distinct preference for antagonizing RARβ.[1]

Chemical Properties and Synthesis
While the specific, step-by-step synthetic route for LE135 is detailed in specialized medicinal

chemistry literature, its chemical identity is well-defined.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1674682?utm_src=pdf-interest
https://www.benchchem.com/product/b1674682?utm_src=pdf-body
https://www.benchchem.com/product/b1674682?utm_src=pdf-body
https://www.benchchem.com/product/b1674682?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10336422/
https://www.benchchem.com/product/b1674682?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10336422/
https://www.benchchem.com/product/b1674682?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Name: 4-(7,8,9,10-tetrahydro-5,7,7,10,10-pentamethyl-5H-benzo[e]naphtho[2,3-b]

[1][2]diazepin-13-yl)benzoic acid[3]

Molecular Formula: C₂₉H₃₀N₂O₂[2]

Molecular Weight: 438.56 g/mol [2]

CAS Number: 155877-83-1[2]

The synthesis involves the construction of a complex heterocyclic core designed to fit the

ligand-binding pocket of retinoic acid receptors.

Mechanism of Action and Biological Activity
3.1. Primary Activity: RARβ Antagonism

LE135 functions as a competitive antagonist of retinoic acid receptors, with a moderate

selectivity for RARβ.[2][4] It binds to the receptor but fails to induce the conformational changes

necessary for transcriptional activation. In the presence of an RAR agonist like all-trans-retinoic

acid (atRA), LE135 competitively inhibits the agonist's effects.[1]

Its primary mechanism involves inhibiting the RA-induced transcriptional activation of

RARβ/RXRα heterodimers on retinoic acid response elements (RAREs) within the promoters of

target genes.[1][5] It has been demonstrated to be highly selective, showing little to no

antagonist activity against RARγ or any of the retinoid X receptors (RXRs).[2][4][5] This

selectivity makes LE135 an invaluable tool for isolating RARβ-mediated biological events, such

as its role in RA-induced apoptosis in breast cancer cells.[1]
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Figure 1. Signaling pathway of RARβ antagonism by LE135.

3.2. Off-Target Activity: TRP Channel Activation

Subsequent research has revealed that LE135 possesses significant "off-target" activity as a

potent activator of Transient Receptor Potential (TRP) channels, specifically TRPV1 (the

capsaicin receptor) and TRPA1.[3][6] This non-genomic effect is independent of its action on

nuclear retinoid receptors and is responsible for producing pain-related behaviors in preclinical

models.[6] This finding is critical for interpreting experimental results, as observed effects may

be attributable to TRP channel activation rather than RARβ antagonism.
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3.3. Other Biological Effects

Cell Differentiation: LE135 inhibits the differentiation of human promyelocytic leukemia (HL-

60) cells induced by the RARα-selective agonist Am80.[2][5]

AP-1 Activity: It strongly represses 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced AP-

1 activity in the presence of RARβ and RXRα.[1][5]

Quantitative Data Summary
The following table summarizes the key quantitative metrics for LE135's biological activity.

Parameter Receptor/Assay Value Reference

Kᵢ (Binding Affinity) RARβ 0.22 µM (220 nM) [2][4][5]

RARα 1.4 µM [2][4][5]

IC₅₀ (Inhibition)
Am80-induced HL-60

Cell Differentiation
150 nM [2][5]

EC₅₀ (Activation) TRPV1 Receptor 2.5 µM [5]

TRPA1 Receptor 20 µM [5][6]

Experimental Protocols
5.1. Protocol: Competitive Radioligand Binding Assay for Kᵢ Determination

This protocol outlines the general steps to determine the binding affinity (Kᵢ) of LE135 for

retinoic acid receptors.

Objective: To calculate the inhibitor constant (Kᵢ) of LE135 by measuring its ability to displace a

specific radioligand from RARs.

Materials:

Receptor Source: Nuclear extracts or whole cells expressing the RAR subtype of interest.

Radioligand: e.g., [³H]-all-trans-retinoic acid.
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Test Compound: LE135 dissolved in DMSO.

Assay Buffer: Tris-based buffer with appropriate salts and protease inhibitors.

Wash Buffer: Ice-cold assay buffer.

Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-

specific binding.

Scintillation Cocktail and Counter.

96-well plates and a cell harvester.

Procedure:

Preparation: Prepare serial dilutions of LE135. Thaw the receptor preparation on ice.

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

Total Binding: Receptor preparation, radioligand, and assay buffer.

Non-specific Binding: Receptor preparation, radioligand, and a high concentration of a

known unlabeled ligand.

Competitive Binding: Receptor preparation, radioligand, and varying concentrations of

LE135.

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 30°C) for a sufficient

time to reach binding equilibrium (e.g., 60-120 minutes).[7]

Separation: Rapidly separate bound from free radioligand by vacuum filtration through the

glass fiber filters using a cell harvester.[8][9]

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.[7]

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity in a scintillation counter.
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Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the LE135 concentration.

Fit the data using a non-linear regression model to determine the IC₅₀ value.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L]

is the concentration of the radioligand and Kₐ is its dissociation constant.[7]

5.2. Protocol: RARβ Transactivation (Reporter Gene) Assay

This protocol describes a method to functionally assess the antagonist activity of LE135.

Objective: To measure the ability of LE135 to inhibit agonist-induced transcription from a

reporter gene under the control of a retinoic acid response element (RARE).

Materials:

Host Cells: A suitable cell line (e.g., HeLa, HEK293) that does not endogenously express

high levels of RARs.

Expression Plasmids: Plasmids encoding RARβ and RXRα.

Reporter Plasmid: A plasmid containing a reporter gene (e.g., Luciferase, β-galactosidase)

downstream of a promoter with one or more RAREs.

Transfection Reagent.

Agonist: All-trans-retinoic acid (atRA).

Test Compound: LE135.

Cell Culture media, serum, and plates.

Reporter Assay Lysis Buffer and Substrate (e.g., Luciferin for Luciferase).

Luminometer or Spectrophotometer.
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Procedure:

Transfection: Co-transfect the host cells with the RARβ, RXRα, and RARE-reporter plasmids

using a suitable transfection reagent. Plate the transfected cells and allow them to recover.

Treatment: Replace the medium with fresh medium containing a fixed concentration of the

agonist (atRA) along with a range of concentrations of LE135 (or vehicle control). Incubate

for 18-24 hours.

Cell Lysis: Wash the cells with PBS and lyse them using the appropriate lysis buffer.

Reporter Assay: Measure the reporter gene activity in the cell lysates. For a luciferase

reporter, add the luciferase substrate to the lysate and measure the light output using a

luminometer.

Data Analysis:

Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase)

or to total protein concentration to account for differences in transfection efficiency and cell

number.

Plot the normalized reporter activity against the logarithm of the LE135 concentration.

Determine the IC₅₀ value, which is the concentration of LE135 that causes a 50%

reduction in the maximum agonist-induced reporter activity.
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Figure 2. Workflow for a transactivation (reporter) assay.

Conclusion
LE135 is a well-characterized synthetic retinoid that serves as a moderately selective

antagonist for RARβ. Its ability to block RARβ-mediated signaling has made it a valuable

pharmacological tool for dissecting the specific functions of this receptor isotype in health and

disease. However, researchers must remain cognizant of its potent off-target effects on TRP

channels to ensure accurate interpretation of experimental data. The protocols and data
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presented in this guide provide a foundational resource for the effective utilization of LE135 in a

research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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